(+/-)-Lisofylline-d6, a deuterated derivative of lisofylline, is a compound belonging to the class of substituted xanthines. It is primarily recognized for its potential therapeutic applications in anti-inflammatory contexts and as a protective agent against cytokine-induced dysfunction in pancreatic beta-cells. The compound's structure is characterized by the incorporation of deuterium atoms, which enhances its stability and metabolic tracking in biological systems.
Lisofylline itself is derived from theobromine, a natural compound found in cocoa beans. The deuterated variant, (+/-)-Lisofylline-d6, is synthesized to facilitate pharmacokinetic studies and improve the understanding of its metabolic pathways.
(+/-)-Lisofylline-d6 is classified under substituted xanthines, which are known for their diverse biological activities, including anti-inflammatory and immunomodulatory effects. This class of compounds has been explored for their potential use in treating various conditions, including Type 1 diabetes and other inflammatory diseases.
The synthesis of (+/-)-Lisofylline-d6 typically involves the introduction of deuterium into the lisofylline structure through various chemical reactions. Common methods include:
The synthesis process may involve several steps, including:
The molecular structure of (+/-)-Lisofylline-d6 includes a xanthine core with specific side chains that contribute to its biological activity. The deuterium incorporation provides distinct advantages in tracing metabolic pathways.
(+/-)-Lisofylline-d6 can undergo various chemical reactions typical for xanthines, including:
These reactions are often studied using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to monitor changes in molecular structure and confirm reaction pathways.
The mechanism of action for (+/-)-Lisofylline-d6 involves several pathways:
Research indicates that (+/-)-Lisofylline-d6 exhibits significant effects on cell signaling pathways related to inflammation and cell survival, making it a candidate for further therapeutic exploration.
(+/-)-Lisofylline-d6 has several applications in scientific research:
(+/-)-Lisofylline-d6 (CAS 1185995-26-9) is a deuterated analog of the pentoxifylline metabolite lisofylline, featuring strategic deuterium substitution at both methyl groups attached to the xanthine core. The molecular formula is C₁₃H₁₄D₆N₄O₃, with a molecular weight of 286.36 g/mol, representing a 6 amu increase from the non-deuterated lisofylline (C₁₃H₂₀N₄O₃, MW 280.33 g/mol) [1] [4] [9]. The compound exists as a racemic mixture due to the chiral center at the 5-hydroxyhexyl side chain's carbon bearing the hydroxyl group [7] [8].
Deuterium atoms specifically replace all six hydrogen atoms at the two methyl groups (N3-CH₃ and N7-CH₃), resulting in the isotopically labeled groups N3-CD₃ and N7-CD₃. This is reflected in the systematic chemical name: 3,7-Dihydro-1-(5-hydroxyhexyl)-3,7-(dimethyl-d6)-1H-purine-2,6-dione [1] [5]. The structural integrity of the core xanthine moiety (purine-2,6-dione) and the 5-hydroxyhexyl side chain remains identical to non-deuterated lisofylline, ensuring comparable target interactions while altering metabolic susceptibility [2] [3].
Table 1: Structural Characteristics of (+/-)-Lisofylline-d6
Characteristic | Specification |
---|---|
Systematic Name | 3,7-Dihydro-1-(5-hydroxyhexyl)-3,7-(dimethyl-d6)-1H-purine-2,6-dione |
Synonyms | Pentoxifylline-d6 alcohol; 1-(5-Hydroxyhexyl-d6)theobromine; BL 194-d6 |
CAS Number | 1185995-26-9 |
Molecular Formula | C₁₃H₁₄D₆N₄O₃ |
Molecular Weight | 286.36 g/mol |
Deuterium Positions | Six deuterium atoms at both N-methyl groups (N3-CD₃ and N7-CD₃) |
Chiral Center | Racemic mixture at C5 of hydroxyhexyl side chain |
Synthesis follows precursor incorporation or deuteride reduction approaches. The predominant route involves reacting a xanthine derivative with deuterated alkylating agents. A key intermediate, 3,7-dimethylxanthine (theobromine), undergoes alkylation using 5-bromo-1-hydroxyhexane under basic conditions, with subsequent deuterium exchange at the methyl groups via deprotonation-deuteration cycles [2] [3]. Alternative strategies utilize hexadeuterated dimethyl sulfate (CD₃)₂SO₄ for direct N-methyl deuteration after constructing the xanthine backbone [6].
A critical step involves the stereoselective reduction of the ketone precursor (pentoxifylline) to form the chiral 5-hydroxyhexyl side chain. While early methods employed Rhodotorula rubra for enantioselective reduction [8], modern chemical synthesis achieves racemic reduction using sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄), introducing deuterium at the alcohol position in some analogs. However, (+/-)-Lisofylline-d6 typically retains protium at this site, concentrating deuteration exclusively at the N-methyl positions [2] [3] [5]. Purification leverages chromatography (silica gel, HPLC) and crystallization, achieving >95% chemical purity and ≥99% deuterium enrichment, as confirmed by HPLC and mass spectrometry [4] [9]. Scaling production requires optimizing deuterium source efficiency and minimizing isotopic dilution during workup [6].
(+/-)-Lisofylline-d6 is typically supplied as a neat solid, with a purity exceeding 95% (HPLC) and deuterium enrichment ≥99% [1] [4] [9]. While specific melting point data is limited in search results, its non-deuterated analog melts at approximately 104-106°C, suggesting similar thermal behavior with minor differences due to isotopic mass effects [8]. Solubility profiles are expected to mirror lisofylline, showing moderate solubility in polar organic solvents like dimethyl sulfoxide (DMSO), methanol, and ethanol, and lower solubility in aqueous buffers. The logP value is estimated to be similar to lisofylline (logP ~0.5), indicating comparable lipophilicity despite deuteration [7].
Stability studies indicate that the compound is best stored at -20°C under inert conditions (nitrogen atmosphere) to prevent isotopic exchange or degradation [1] [9]. The primary stability advantage lies in the C-D bonds' resistance to oxidative metabolism compared to C-H bonds. This kinetic isotope effect (KIE) arises from the lower zero-point vibrational energy of C-D bonds, requiring higher activation energy for bond cleavage. While the exact solution stability data isn't provided in the search results, the compound demonstrates sufficient stability for research applications when handled under recommended conditions. Formic acid impurities during synthesis are a potential concern requiring careful control via HPLC purification [3].
Table 2: Physicochemical and Stability Profile of (+/-)-Lisofylline-d6
Property | (+/-)-Lisofylline-d6 | Non-Deuterated Lisofylline |
---|---|---|
Physical Form | Neat solid | Neat solid |
Purity | >95% (HPLC) [1] [4] | >98% (typical) |
Deuterium Enrichment | ≥99% atom D [4] [9] | Not applicable |
Storage Conditions | -20°C, under nitrogen [1] [9] | -20°C |
Key Stability Advantage | Enhanced metabolic stability via KIE at CD₃ groups | Standard metabolic stability |
Solubility (DMSO) | High (100 mg/mL protio analog [7]) | High |
Deuteration preserves the core pharmacophore, maintaining identical binding affinity for biological targets. Lisofylline-d6 retains potent lysophosphatidic acid acyltransferase (LPAAT) inhibitory activity (IC₅₀ = 0.6 µM), equivalent to non-deuterated lisofylline [(R)-Lisofylline IC₅₀ = 0.6 µM] [1] [7]. The anti-inflammatory mechanism via interruption of IL-12 signaling and STAT4 activation is also conserved, confirming that deuteration does not alter the primary mode of action [7] [8].
The critical distinction lies in altered metabolic fate. Deuterium substitution at the N-methyl groups significantly impedes oxidative demethylation pathways, a major metabolic route catalyzed by cytochrome P450 enzymes. This modification reduces the formation of potentially inactive or toxic demethylated metabolites [2] [3]. Patent data indicates this mitigates "metabolic switching," where blocking one pathway shunts metabolism to less desirable routes, a common challenge with deuteration [3] [6]. Consequently, (+/-)-Lisofylline-d6 exhibits a prolonged plasma half-life in vivo compared to its protio counterpart, enhancing exposure to the active compound [2] [6]. This metabolic stabilization is the primary rationale for developing CTP-499 (a multi-deuterated lisofylline analog) for diabetic nephropathy, aiming for improved pharmacokinetics and reduced dosing frequency [6]. Physicochemical properties like solubility, logP, and pKa remain virtually identical, ensuring similar formulation behavior [1] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: